molecular formula C11H14N2O3 B12503048 Ethyl 3-(glycylamino)benzoate

Ethyl 3-(glycylamino)benzoate

Cat. No.: B12503048
M. Wt: 222.24 g/mol
InChI Key: MZWXSGMVNVHSMS-UHFFFAOYSA-N
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Description

Ethyl 3-(glycylamino)benzoate is a benzoate ester derivative featuring a glycylamino (-NH-CH₂-COOH) substituent at the 3-position of the aromatic ring. This compound combines the ester functionality of ethyl benzoate with a glycylamino group, introducing both lipophilic (ethyl ester) and hydrophilic (amino acid-derived) properties. While synthetic procedures for analogous compounds (e.g., methyl 2-benzoylamino-3-arylaminobut-2-enoates) involve condensation reactions with aromatic amines and acid catalysts , the exact synthesis route for this compound may require glycine incorporation via peptide coupling or similar strategies. Its applications are likely influenced by its dual solubility profile, positioning it as a candidate for pharmaceutical or polymer chemistry uses where targeted reactivity or biocompatibility is critical.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 3-[(2-aminoacetyl)amino]benzoate

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)8-4-3-5-9(6-8)13-10(14)7-12/h3-6H,2,7,12H2,1H3,(H,13,14)

InChI Key

MZWXSGMVNVHSMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(glycylamino)benzoate can be synthesized through the esterification of 3-(glycylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of reactive distillation columns can also enhance the efficiency of the esterification process by continuously removing the water by-product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(glycylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 3-(glycylamino)benzoic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 3-(glycylamino)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 3-(glycylamino)benzoate with structurally related benzoate esters and benzamide derivatives:

Compound Name Substituent Position Functional Groups Key Properties/Applications References
This compound 3-position Glycylamino (-NH-CH₂-COOH), ethyl ester Potential hydrogen bonding, dual solubility (pharmaceuticals) Inferred
Ethyl 4-(dimethylamino)benzoate 4-position Dimethylamino (-N(CH₃)₂), ethyl ester High reactivity in resin cements, superior physical properties
I-6501 (Ethyl 4-(pentylthio)benzoate) 4-position Pentylthio (-S-C₅H₁₁), ethyl ester Lipophilic, likely used in drug delivery systems
I-6702 (Ethyl 4-(propoxy)benzoate) 4-position Propoxy (-O-C₃H₇), dioxoisoquinolinyl Heterocyclic modifications for enhanced bioactivity
2-Aminobenzamides 2-position Amide (-CONH₂), aryl substituents Enzymatic stability, therapeutic applications (e.g., HDAC inhibitors)

Key Differences and Implications

Substituent Position and Reactivity: this compound’s 3-position glycylamino group contrasts with 4-position substituents in analogs like Ethyl 4-(dimethylamino)benzoate. The para-substituted dimethylamino group enhances electron-donating effects, improving polymerization efficiency in resins , whereas the meta-substituted glycylamino group may prioritize steric and hydrogen-bonding interactions.

Functional Group Impact: Glycylamino vs. In contrast, the tertiary dimethylamino group in Ethyl 4-(dimethylamino)benzoate boosts radical initiation efficiency in polymer resins due to its electron-rich nature . Ester vs. Amide: this compound’s ester linkage is more hydrolytically labile than 2-aminobenzamides’ amide bonds, limiting its stability in aqueous environments but offering controlled degradation in drug delivery .

Physicochemical Properties: Solubility: The glycylamino group likely increases water solubility compared to lipophilic analogs like I-6501 (pentylthio) or I-6702 (propoxy/dioxoisoquinolinyl) . However, it remains less lipophilic than alkyl-substituted benzoates (e.g., methyl or ethyl benzoate) used in cosmetics . Thermal Stability: Ethyl 4-(dimethylamino)benzoate exhibits stability under resin-curing conditions (≥100°C) , while this compound’s peptide bond may introduce thermal sensitivity.

Polymers: Ethyl 4-(dimethylamino)benzoate outperforms in resin cements due to high conversion rates , while this compound’s reactivity may require co-initiators like DPI for comparable performance.

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